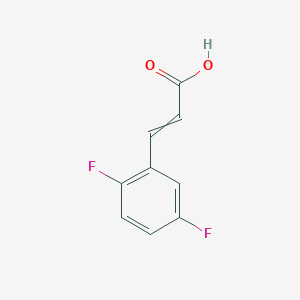

trans-2,5-Difluorocinnamic acid

Cat. No. B8815579

M. Wt: 184.14 g/mol

InChI Key: XAWHCSKPALFWBI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08852937B2

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).

Name

Yield

85.7%

Identifiers

|

REACTION_CXSMILES

|

N1CCCCC1.[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].Cl>N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=[CH:18][C:19]([OH:21])=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Quantity

|

12.07 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=O)C=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

18.28 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

310 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 20 to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resulting precipitate was aged at 20 to 25° C. for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with water (2×50 mL, 4.1 vol)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

then left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry for a further 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid product was dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving it in TBME (250 mL, 20.7 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the phases

|

WASH

|

Type

|

WASH

|

|

Details

|

the water phase washed with TBME (100 mL, 8.3 vol)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate (25 g, 2 wt)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC(=O)O)C=C(C=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.4 g | |

| YIELD: PERCENTYIELD | 85.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08852937B2

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).

Name

Yield

85.7%

Identifiers

|

REACTION_CXSMILES

|

N1CCCCC1.[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=O.C(O)(=O)[CH2:18][C:19]([OH:21])=[O:20].Cl>N1C=CC=CC=1>[F:7][C:8]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:9]=1[CH:10]=[CH:18][C:19]([OH:21])=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

|

Name

|

|

|

Quantity

|

12.07 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=O)C=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

18.28 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

310 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 20 to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resulting precipitate was aged at 20 to 25° C. for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with water (2×50 mL, 4.1 vol)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

then left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry for a further 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid product was dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving it in TBME (250 mL, 20.7 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the phases

|

WASH

|

Type

|

WASH

|

|

Details

|

the water phase washed with TBME (100 mL, 8.3 vol)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate (25 g, 2 wt)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C=CC(=O)O)C=C(C=C1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.4 g | |

| YIELD: PERCENTYIELD | 85.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 85.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |